![molecular formula C19H12BrNO3 B1402117 1-{4-[(2E)-3-(2-溴苯基)丙-2-烯酰]苯基}-1H-吡咯-2,5-二酮 CAS No. 1365988-73-3](/img/structure/B1402117.png)

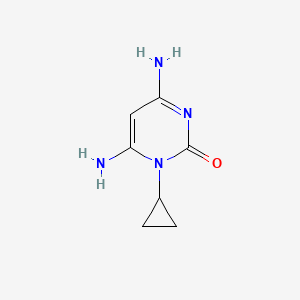

1-{4-[(2E)-3-(2-溴苯基)丙-2-烯酰]苯基}-1H-吡咯-2,5-二酮

描述

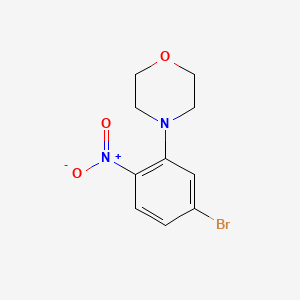

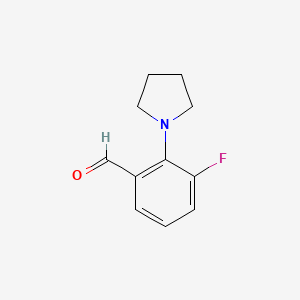

The compound “1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C20H18BrNO2 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18BrNO2/c1-20 (2)13-22 (19 (20)24)17-9-7-15 (8-10-17)18 (23)11-6-14-4-3-5-16 (21)12-14/h3-12H,13H2,1-2H3/b11-6+ . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 384.27 .科学研究应用

发光聚合物

含有吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物的合成和性质因其高度发光特性而被探索。这些聚合物表现出强烈的荧光和高量子产率,使其适用于有机电子和光子学 (Zhang & Tieke, 2008)。通过钯催化的铃木偶联进行合成时的多功能性允许调整光学和电化学性质,这对于设计具有特定功能的材料至关重要。

光致发光共轭聚合物

已经开发了一系列结合 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯单元的 π 共轭聚合物。这些材料表现出有希望的光致发光特性,当溶解在有机溶剂中时,它们在橙色光谱中表现出强发射。良好的溶解性和可加工成薄膜表明它们在电子应用中具有潜在用途,特别是在发光二极管和光伏器件中 (Beyerlein & Tieke, 2000)。

缓蚀

1H-吡咯-2,5-二酮的衍生物,包括那些带有溴苯基基团的衍生物,已证明可有效抑制酸性环境中碳钢的腐蚀。它们在金属表面的吸附主要受化学吸附支配,有助于形成防腐蚀保护层。该应用对于延长工业系统中金属部件的使用寿命具有重要意义 (Zarrouk et al., 2015)。

电子和光伏应用

基于吡咯并[3,4-c]吡咯-1,4-二酮衍生物的共轭聚合物的开发用于电子和光伏应用一直是活跃的研究领域。这些材料的高电子亲和力和形成稳定的半导体薄膜的能力对于制造高效的有机太阳能电池和电子器件特别有利 (Hu et al., 2015)。

金属超分子聚合物

包含吡咯并[3,4-c]吡咯 (DPP) 衍生物的聚合物的金属定向自组装导致了具有独特光学和电子特性的金属超分子聚合物的产生。这些聚合物因其在光电器件中的潜在应用而受到关注,突出了 DPP 衍生物在构建复杂功能材料中的多功能性 (Chen et al., 2014)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact a poison center or doctor .

作用机制

Target of Action

The primary target of this compound is Monoamine Oxidase B (MAO-B) and acetylcholinesterase . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that plays a significant role in mood and movement. Acetylcholinesterase is responsible for the breakdown of acetylcholine, another neurotransmitter that plays a key role in muscle activation, memory formation, and learning.

Mode of Action

The compound interacts with its targets by inhibiting their activity . It binds to the active sites of these enzymes, preventing them from breaking down their respective neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can have various effects on the body’s nervous system.

Biochemical Pathways

By inhibiting MAO-B and acetylcholinesterase, the compound affects several biochemical pathways. The increased levels of dopamine can affect mood and movement, potentially having an impact on conditions like depression and Parkinson’s disease. The increased levels of acetylcholine can enhance memory formation and learning, which could potentially be beneficial in conditions like Alzheimer’s disease .

Pharmacokinetics

The compound’s inhibitory effects on mao-b and acetylcholinesterase suggest that it is able to cross the blood-brain barrier and exert its effects on the central nervous system .

Result of Action

The inhibition of MAO-B and acetylcholinesterase by this compound leads to increased levels of dopamine and acetylcholine in the brain. This can result in improved mood, better control of movement, enhanced memory formation, and improved learning . These effects suggest that the compound could potentially be used as a treatment for neurological conditions like depression, Parkinson’s disease, and Alzheimer’s disease.

生化分析

Biochemical Properties

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases like Alzheimer’s disease. Additionally, the compound interacts with acetylcholinesterase, another enzyme involved in neurotransmitter regulation . These interactions suggest that 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione may have dual inhibitory effects on both MAO-B and acetylcholinesterase, enhancing its potential as a neuroprotective agent.

Cellular Effects

The effects of 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione on various cell types and cellular processes are significant. In neuronal cells, the compound has been shown to protect against neuronal degeneration by inhibiting the activity of MAO-B and acetylcholinesterase . This protection is likely due to the increased levels of neurotransmitters, which support neuronal health and function. Additionally, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes involved in these processes .

Molecular Mechanism

At the molecular level, 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of MAO-B and acetylcholinesterase, inhibiting their enzymatic activity . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the brain. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s neuroprotective effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can maintain its neuroprotective effects for several weeks, but its efficacy may diminish over time as it degrades . These findings highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione vary with different dosages in animal models. At low doses, the compound has been shown to provide neuroprotective effects without significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings suggest that there is a threshold dose below which the compound is safe and effective, but above which it may cause harm. Careful dosage optimization is therefore essential for its potential therapeutic use.

Metabolic Pathways

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is involved in several metabolic pathways, primarily through its interactions with enzymes such as MAO-B and acetylcholinesterase . These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic state of cells . The compound may also interact with other enzymes and cofactors involved in neurotransmitter metabolism, further contributing to its biochemical effects .

Transport and Distribution

Within cells and tissues, 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as neuronal cells, where it can exert its effects . The compound’s distribution within tissues may also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is critical for its activity and function. The compound is primarily localized to the cytoplasm and mitochondria of neuronal cells, where it interacts with MAO-B and acetylcholinesterase . This localization is likely facilitated by specific targeting signals or post-translational modifications that direct the compound to these compartments . The compound’s activity may be influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its effects .

属性

IUPAC Name |

1-[4-[(E)-3-(2-bromophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrNO3/c20-16-4-2-1-3-13(16)7-10-17(22)14-5-8-15(9-6-14)21-18(23)11-12-19(21)24/h1-12H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGUGTACPVVCHU-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

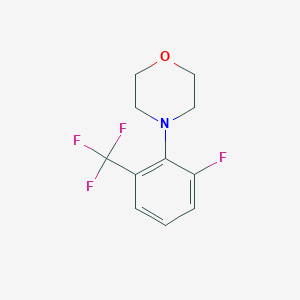

![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)

![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)